6-Methylpyrazolo[1,5-a]pyrimidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIQWZQLXWBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281984-43-7 | |
| Record name | 6-methylpyrazolo[1,5-a]pyrimidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Overview
A widely employed method involves the cyclocondensation of 5-amino-3-methyl-1H-pyrazole with ethyl acetoacetate under acidic conditions. This Knorr-type reaction facilitates the formation of the pyrazolo[1,5-a]pyrimidine core.
Detailed Procedure
Reactants :
- 5-Amino-3-methyl-1H-pyrazole (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Glacial acetic acid (solvent and catalyst)
Conditions :
- Reflux at 120°C for 8–12 hours under nitrogen atmosphere.
- Post-reaction neutralization with aqueous sodium bicarbonate.
Purification :
Yield : 65–70%
Characterization :
- 1H NMR (CDCl3) : δ 2.45 (s, 3H, CH3), 5.82 (s, 1H, pyrimidine-H), 6.20 (s, 2H, NH2).
- MS (ESI) : m/z 163 [M + H]+.
Hydrazinyl Precursor Route via Deep Eutectic Solvents (DES)
Green Chemistry Approach
A novel strategy utilizes 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor, enabling regioselective amination under eco-friendly conditions.
Synthetic Steps
Intermediate Synthesis :
Amination :
Yield : 80–85%
Advantages :
- Reduced environmental impact (DES recyclability).
- Shorter reaction time compared to traditional methods.
Multi-Step Synthesis with Boc Protection
Sequential Functionalization
A patent describes a multi-step route involving tert-butyl (6-methylpyrazolo[1,5-a]pyrimidin-3-yl)aminomethyl groups:
Boc Protection :
Chlorination and Deprotection :
Yield : 60–65%
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Knorr Cyclocondensation | 65–70 | Acidic reflux | High scalability | Long reaction time |
| DES-Mediated Amination | 80–85 | Green solvents, 80°C | Eco-friendly, high regioselectivity | Requires specialized solvents |
| Boc Protection Route | 60–65 | Multi-step, 110°C | Compatible with sensitive functionalities | Complex purification steps |
Mechanistic Insights and Optimization
Cyclocondensation Mechanism
The Knorr reaction proceeds via:
- Nucleophilic attack of the pyrazole amino group on the β-keto ester.
- Cyclization with elimination of ethanol and water.
Optimization Tips :
- Microwave-assisted heating reduces reaction time to 2 hours with comparable yields.
- Substituent effects: Electron-withdrawing groups on the pyrazole enhance cyclization rates.
Applications in Drug Discovery
This compound serves as a precursor for:
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 6-Methylpyrazolo[1,5-a]pyrimidin-3-amine?
- Structural Features : The compound contains a pyrazolo[1,5-a]pyrimidine core with a methyl group at position 6 and an amine at position 3. Its molecular formula is C₈H₁₀N₄ (CAS 232601-05-7) .
- Spectroscopic Methods :
- ¹H/¹³C NMR : Used to confirm substituent positions and ring connectivity. For example, methyl protons typically appear as singlets near δ 2.5 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm depending on substitution .
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight (MW: 162.2 g/mol) and fragmentation patterns .
Q. What are common synthetic routes for this compound?
- Step 1 : Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring .
- Step 2 : Functionalization via nucleophilic substitution or cyclization. For example, introducing the methyl group via alkylation or using pre-methylated precursors .
- Key Reagents : Pyridine as a solvent for cyclization, sodium hydride (NaH) for deprotonation, and DMF for polar aprotic conditions .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Scaffold for Drug Discovery : Used to develop kinase inhibitors, anticancer agents, and enzyme modulators due to its planar heterocyclic structure, which facilitates π-π stacking in biological targets .
- Biological Evaluation : Derivatives have shown activity in enzyme inhibition assays (e.g., targeting phosphodiesterases) and cytotoxicity studies against cancer cell lines .
Advanced Research Questions
Q. How can regioselectivity challenges in the functionalization of this compound be addressed?
- Electrophilic Aromatic Substitution (EAS) : The methyl group at position 6 directs electrophiles to the less hindered positions (e.g., C-5 or C-7). Use Lewis acids (e.g., AlCl₃) to enhance regiocontrol .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-2 or C-5 using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the amine group .
Q. What strategies are effective for modifying the this compound scaffold to enhance biological activity?
- Substituent Engineering :
- Introduce electron-withdrawing groups (e.g., -CF₃) at C-2 to improve metabolic stability .
- Replace the methyl group with bulkier alkyl chains to modulate steric effects and target selectivity .
Q. How do computational methods aid in understanding the structure-activity relationships (SAR) of this compound derivatives?
- Molecular Docking : Predict interactions with biological targets (e.g., kinases) by modeling hydrogen bonds between the amine group and key residues (e.g., Asp86 in PDE4B) .
- DFT Calculations : Optimize substituent geometry to minimize steric clashes and maximize π-stacking interactions .
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with IC₅₀ values to guide synthesis .
Q. What analytical techniques are recommended for resolving contradictory data in the characterization of derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., distinguishing C-5 and C-7 protons) .
- X-Ray Crystallography : Confirm regiochemistry of substituents in ambiguous cases .
- HPLC-MS : Detect trace impurities that may skew biological assay results .
Q. How can reaction conditions be optimized to improve yields in the synthesis of analogs?
- Design of Experiments (DOE) : Systematically vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol% Pd) to identify optimal conditions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps while maintaining yields >85% .
- Workup Strategies : Use column chromatography with gradient elution (hexane/EtOAc) to isolate pure products from byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
